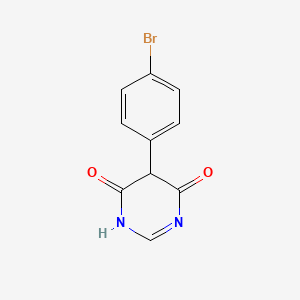
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and barbituric acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the pyrimidine ring. This step often requires heating and may involve catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in further condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the pyrimidine ring.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Neuroprotection: Studies have shown its derivatives to possess neuroprotective and anti-neuroinflammatory properties.
Biological Studies: It is used in the study of enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in various biological pathways, such as kinases and proteases.
Molecular Docking: Studies have shown that it can bind to active sites of proteins, affecting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpyrimidine-4,6(1H,5H)-dione: Lacks the bromine substitution, leading to different reactivity and biological activity.
5-(4-chlorophenyl)pyrimidine-4,6(1H,5H)-dione: Similar structure but with a chlorine atom, which can affect its chemical properties and biological interactions.
Uniqueness
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5,8H,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAOAGQDGIYGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8090799.png)

![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
![4-(4-((4-(benzo[d]thiazol-2-yl(cyano)Methyl)pyriMidin-1-iuM-2-yloxy)Methyl)benzyl)Morpholin-4-iuM (2,2,2-trifluoroacetate)](/img/structure/B8090833.png)


![Carbamic acid, N-[(propylamino)sulfonyl]-, phenylmethyl ester](/img/structure/B8090863.png)



![(2S,3aS,11aS,12aR,14aS,Z)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,7,8,9,11a,12,12a,13,14,14a-hexadecahydrocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a-carboxylic acid](/img/structure/B8090898.png)
![benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B8090905.png)
